molecular formula C14H21NO2 B1627524 tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate CAS No. 167421-83-2

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate

Cat. No.: B1627524
CAS No.: 167421-83-2
M. Wt: 235.32 g/mol
InChI Key: NTQSCEHKRVIYNR-LLVKDONJSA-N
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Description

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the carbamate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate back to the amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will regenerate the amine.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate is used as a protecting group for amines during multi-step synthesis processes. It helps prevent unwanted reactions at the amine site, allowing for selective transformations of other functional groups .

Biology

In biological research, carbamates like this compound are used to study enzyme mechanisms and protein interactions. They can act as enzyme inhibitors, providing insights into enzyme function and regulation .

Medicine

In medicine, carbamates are explored for their potential therapeutic applications, including as prodrugs that release active amines in vivo. This controlled release mechanism can improve the pharmacokinetic properties of certain drugs .

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. When deprotection is desired, strong acids such as trifluoroacetic acid (TFA) are used to cleave the tert-butyl group, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate is unique due to its specific combination of the tert-butyl and phenylpropan-2-yl groups. This combination provides both steric hindrance and specific reactivity, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(10-12-8-6-5-7-9-12)15-13(16)17-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQSCEHKRVIYNR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565799
Record name tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167421-83-2
Record name tert-Butyl [(2R)-1-phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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